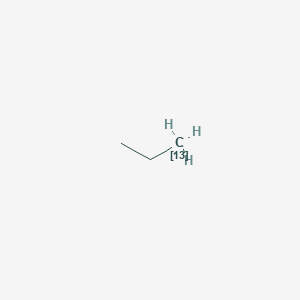
Propane (1-13C)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the behavior of 5-HT3 receptor antagonists.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes.
Medicine: BRL-46470 has shown promise as an antiemetic and anxiolytic agent, although it has not been developed for medical use.
Industry: It is used in the development of new drugs targeting serotonin receptors
Mécanisme D'action
BRL-46470 exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is involved in the transmission of signals in the central and peripheral nervous systems. By blocking this receptor, BRL-46470 can prevent the activation of neural responses that lead to nausea and anxiety .
Safety and Hazards
Orientations Futures
Propane (1-13C) has potential applications in various fields. For instance, it can be used in hyperpolarized carbon-13 MRI, an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . More details about the future directions of Propane (1-13C) can be found in the referenced papers .
Analyse Biochimique
Biochemical Properties
The analysis of the carbon-13 magnetic resonance spectrum of Propane (1-13C) yields one-, two-, and three-bond coupling constants between 13C nuclei and protons . These data serve as reference values in the experimental and theoretical study of substituent effects .
Molecular Mechanism
The molecular mechanism of Propane (1-13C) primarily involves its interactions with other molecules through its carbon-13 atom. The carbon-13 atom can be detected using nuclear magnetic resonance (NMR), allowing researchers to track the molecule’s interactions and transformations .
Temporal Effects in Laboratory Settings
The temporal effects of Propane (1-13C) in laboratory settings are primarily related to its stability. As a stable isotope, Propane (1-13C) does not undergo radioactive decay, making it suitable for long-term studies .
Metabolic Pathways
Propane (1-13C) can be involved in various metabolic pathways, just like regular propane. The carbon-13 label allows researchers to track the molecule’s metabolic transformations using NMR .
Méthodes De Préparation
The synthesis of BRL-46470 involves the condensation of 3,3-dimethylindoline-1-carbonyl chloride with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine using triethylamine, followed by salification with hydrochloric acid. The intermediates are obtained through the methylation of 3-methylindole with methylmagnesium iodide/methyl iodide, followed by hydrogenation with hydrogen over platinum in acetic acid to give 3,3-dimethylindoline. This is then treated with phosgene and triethylamine to afford the intermediate .
Analyse Des Réactions Chimiques
BRL-46470 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly at the indoline and azabicyclo moieties. Common reagents used in these reactions include hydrogen, platinum, phosgene, and triethylamine.
Comparaison Avec Des Composés Similaires
BRL-46470 is unique in its strong anxiolytic effects and lower side effects compared to other 5-HT3 receptor antagonists. Similar compounds include:
- Zatosetron
- Bemesetron
- Tropanserin
- Tropisetron
- Granisetron These compounds also act as 5-HT3 receptor antagonists but differ in their potency, duration of action, and side effect profiles .
Propriétés
IUPAC Name |
(113C)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
45.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17251-65-9 | |
| Record name | 17251-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propane (1-13C) help us understand the mechanism of propane aromatization on Zn-modified zeolites?
A: Propane (1-13C), specifically propane-1-13C, allows researchers to track the fate of the labeled carbon atom during the aromatization reaction using techniques like 13C MAS NMR [, ]. This helps decipher the reaction pathway and identify intermediate species. For example, studies have shown the formation of a propene adsorption complex with zinc sites (π-complex) and σ-allylzinc species during the conversion of propane to aromatics [].
Q2: What are the undesirable reaction pathways observed during propane aromatization on Zn-modified zeolites, and how does propane (1-13C) help study them?
A: Besides the desired aromatization, propane can undergo hydrogenolysis, leading to the formation of methane and ethane []. Using propane-1-13C and propane-2-13C, combined with kinetic modeling based on in situ 1H MAS NMR measurements, researchers can distinguish between these pathways and analyze the role of Brønsted acid sites and Zn sites in the hydrogenolysis process [].
Q3: What insights can be obtained from studying the interaction of propane (1-13C) with different Zn species present in zeolites?
A: Research suggests that the nature of Zn species in zeolites significantly influences the catalytic activity and selectivity for propane aromatization and hydrogenolysis []. Using propane (1-13C) as a probe molecule in conjunction with spectroscopic techniques allows for a deeper understanding of how different Zn species interact with propane, influencing reaction pathways and product distribution. This information is crucial for designing more efficient and selective catalysts for propane conversion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


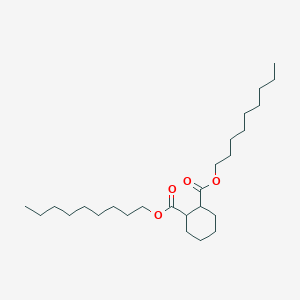
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
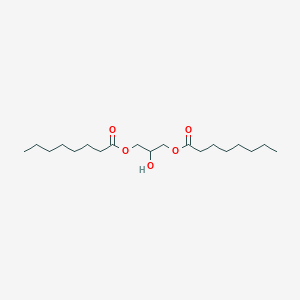
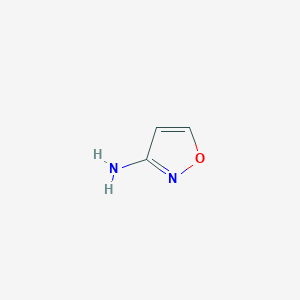
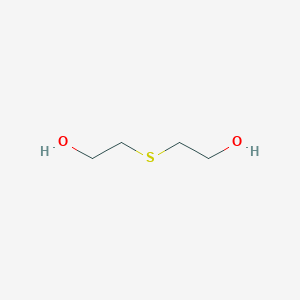
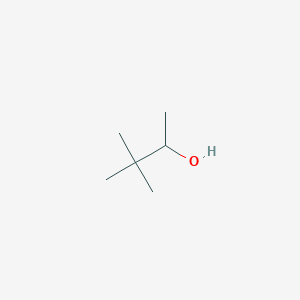

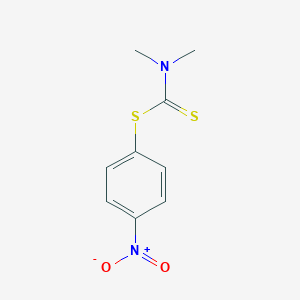
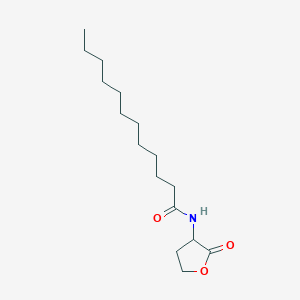
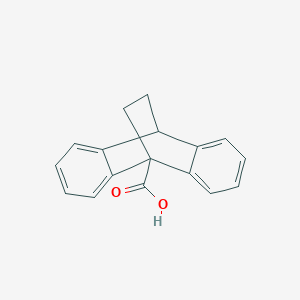
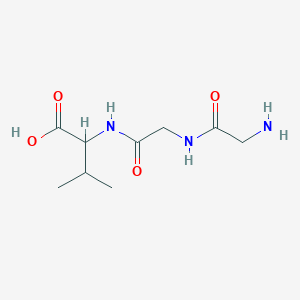


![(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B106078.png)